4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholine
Overview
Description
4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)morpholine is a compound that has been identified as an important intermediate in the synthesis of various pharmacologically active molecules. It has been shown to inhibit tumor necrosis factor alpha and nitric oxide, suggesting potential therapeutic applications in the treatment of diseases where these factors are implicated .
Synthesis Analysis
The synthesis of 4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)morpholine derivatives has been achieved through various methods. One approach involves a three-step process starting from commercially available methyl 3-aminothiophene-2-carboxylate and formamidine acetate, which includes condensation, chlorination, and nucleophilic substitution reactions, resulting in a total yield of 43% . Another method utilizes palladium-catalyzed cross-coupling reactions with triorganoindium reagents to synthesize 4,6-disubstituted-2-(4-morpholinyl)pyrimidines, which are closely related to the compound of interest . Additionally, the selective Suzuki cross-coupling reaction has been employed to synthesize 8-aryl-substituted derivatives, highlighting the versatility of cross-coupling methodologies in the functionalization of the pyrimidine core .
Molecular Structure Analysis
The molecular structure of related 2-amino-4-chloro-6-morpholinopyrimidine has been studied, revealing two polymorphs with different hydrogen bonding patterns and space groups. These polymorphs demonstrate the potential for varied molecular conformations and intermolecular interactions within this class of compounds .
Chemical Reactions Analysis
The chemical reactivity of the thieno[3,2-d]pyrimidine moiety has been explored in the context of synthesizing potential PI3K inhibitors. The selective Suzuki cross-coupling reaction has been a key step in the preparation of these intermediates, indicating that the 2-chlorothieno[3,2-d]pyrimidine core can undergo selective arylation under optimized conditions . Furthermore, the synthesis of related thieno[2,3-d]pyrimidin-4-yl hydrazones as CDK4 inhibitors showcases the adaptability of the pyrimidine ring in forming diverse bioactive molecules .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)morpholine are not detailed in the provided papers, the synthesis and structural analyses suggest that this compound would exhibit properties typical of heterocyclic aromatic compounds, including potential for varied solubility and stability depending on the substitution pattern on the pyrimidine ring. The presence of the morpholine ring may also influence the compound's basicity and ability to form hydrogen bonds .
Scientific Research Applications
Synthesis and Intermediates
- Synthesis Methodology : A green synthetic method was established for creating 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, serving as important intermediates inhibiting tumor necrosis factor alpha and nitric oxide. The compound was synthesized through condensation reaction, chlorination, and nucleophilic substitution, achieving a total yield of 43% (Lei, Wang, Xiong, & Lan, 2017).
Pharmacological Applications
- PI3K and PIKKs Inhibition : 4-(Pyrimidin-4-yl)morpholines are key pharmacophores for inhibiting PI3K and PIKKs, with the morpholine oxygen playing a critical role in hydrogen bonding and conveying selectivity over the kinome. This property makes them effective in kinase hinge binding (Hobbs et al., 2019).
- PI3 Kinase p110α Inhibitors : Derivatives of 4-Morpholin-4-ylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine have been identified as novel inhibitors of p110alpha, showing significant anti-proliferative activity in various cell lines, including efficacy against human cervical tumor xenografts in nude mice (Hayakawa et al., 2007).
Inhibitor Development
- mTOR Inhibitors : Compounds with a 2-aryl-4-morpholinothieno[3,2-d]pyrimidine base were found to inhibit mTOR effectively. By replacing the morpholine group with an 8-oxa-3-azabicyclo[3.2.1]octane group, researchers achieved high selectivity for mTOR over PI3K, which led to potent mTOR inhibitors with excellent cellular proliferation assay potency (Verheijen, Yu, Toral-Barza, Hollander, & Zask, 2010).
Antimicrobial Activity
- Antimicrobial Compound Synthesis : Novel compounds were synthesized, including 4-cyano-1-morpholin-4-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-3-thione, displaying promising antibacterial and antifungal activities. These derivatives were used as precursors for new thienopyrimidines fused to cyclopenta[d]pyridine ring systems (Zaki, El-Dean, Radwan, & Ammar, 2020).
properties
IUPAC Name |
4-(2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3OS/c11-10-12-7-1-6-16-8(7)9(13-10)14-2-4-15-5-3-14/h1,6H,2-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQMXHKNXRNUCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2SC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40604642 | |
Record name | 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40604642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine | |
CAS RN |
16234-15-4 | |
Record name | 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40604642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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